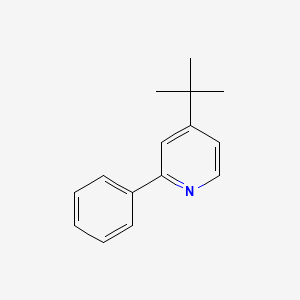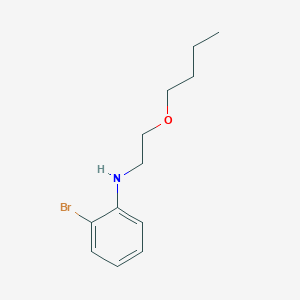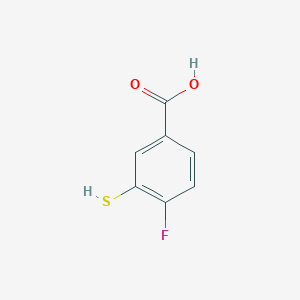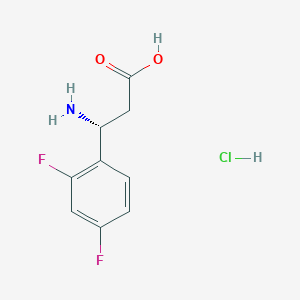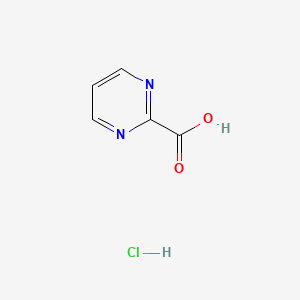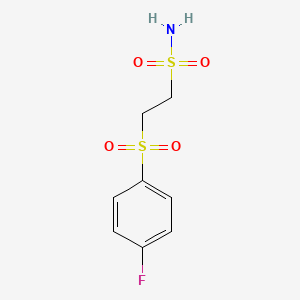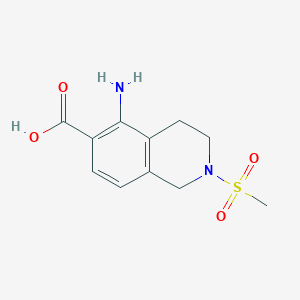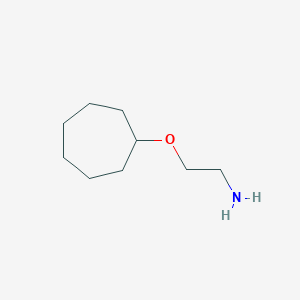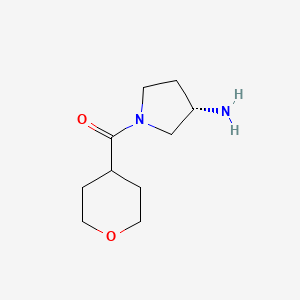
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” involves several raw materials including ethanol, potassium hydroxide, acetone, sodium, tetrahydro-2H-pyran-4-carboxylic acid, 2,2’-dichlorodiethyl ether, tetrahydrofuran, lithium aluminum hydride, and diethyl malonate .Molecular Structure Analysis
The molecular structure of these compounds can be complex. For instance, the molecular formula of “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” is C6H12O2, with a molecular weight of 116.16 . The InChI key for this compound is ROTONRWJLXYJBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” has a boiling point of 105 °C, a density of 1.000±0.06 g/cm3 (Predicted), a flash point of 61° (142°F), and is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various heterocyclic compounds. For instance, it was involved in reactions with nucleophiles for the development of hydroxy pyrazole and hydroxy oxazole, with applications in anticancer evaluations (Gouhar & Raafat, 2015).
- It has also been part of the synthesis of derivatives containing pyrazole moieties, which are significant in heterocyclic chemistry and known for their biological and pharmacological activities. These compounds showed moderate antibacterial and antioxidant activities (Golea Lynda, 2021).
Antimicrobial and Anticancer Agents
- Some derivatives of this compound have shown promising results as antimicrobial and anticancer agents. For instance, a series of novel pyrazole derivatives showed higher anticancer activity than a reference drug and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
- In another study, derivatives of this compound were synthesized and found to exhibit good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Development of Novel Therapies
- This compound has been used in the synthesis of novel therapies, such as the RORγ inverse agonist GSK2981278A, a potential nonsteroidal therapy for psoriasis (Barcan et al., 2019).
- It has also played a role in the development of central nervous system depressants, with potential anticonvulsant properties and antipsychotic effects (Butler, Wise, & Dewald, 1984).
Green Synthesis and Eco-Friendly Applications
- The compound has been employed in green synthesis processes. For example, it was used in the synthesis of pyrano[2,3-c]phenazin-15-yl methanone derivatives under solvent-free conditions, emphasizing environmentally friendly methodologies (Taheri, Mohebat, & Moslemin, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8/h8-9H,1-7,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEFNCDGSDYVGA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



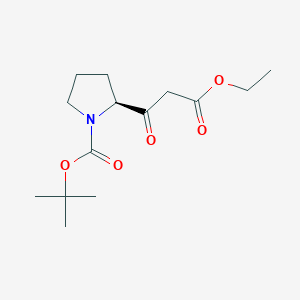
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)
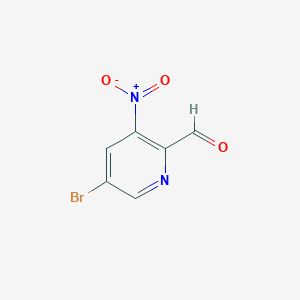
![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
